

"Cumyl-cbmica" structure-activity relationship (SAR) studies

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Compound of Interest

Compound Name: **Cumyl-cbmica**

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An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of **Cumyl-CBMICA**

Introduction

Cumyl-CBMICA, or 1-(cyclobutylmethyl)-N-(2-phenylpropan-2-yl)-1H-indole-3-carboxamide, is a synthetic cannabinoid receptor agonist (SCRA) that has been identified as a new psychoactive substance (NPS). As with other SCRAs, its pharmacological effects are mediated primarily through its interaction with the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. Understanding the structure-activity relationship (SAR) of **Cumyl-CBMICA** and its analogs is crucial for predicting the pharmacological profiles of new emerging compounds, informing clinical responses to intoxications, and guiding legislative actions. This guide provides a detailed overview of the SAR of **Cumyl-CBMICA**, focusing on quantitative data, experimental methodologies, and the logical relationships between chemical structure and biological activity.

Core Structure and Analogs

The chemical architecture of **Cumyl-CBMICA**, like many cumyl-carboxamide SCRAs, consists of four key moieties:

- Cumyl Group: An N-(2-phenylpropan-2-yl) group linked to the carboxamide.
- Linker: A carboxamide group at the 3-position of the core.
- Core Heterocycle: An indole ring system.

- Pendant Tail: A cyclobutylmethyl (CBM) group attached to the nitrogen at the 1-position of the indole core.

Systematic modifications of these moieties, particularly the core heterocycle and the pendant tail, have led to the synthesis and characterization of numerous analogs. A key analog is Cumyl-CBMINACA, which features an indazole core instead of the indole found in **Cumyl-CBMICA**. This single atomic substitution significantly impacts its pharmacological profile.

Structure-Activity Relationship (SAR) Analysis

The biological activity of **Cumyl-CBMICA** and its analogs is highly dependent on specific structural features. The primary determinants of CB1 receptor affinity, potency, and efficacy are the core heterocyclic structure and the nature of the pendant tail.

The Influence of the Core Heterocycle: Indole vs. Indazole

A common modification in SCRA design is the substitution of the indole core with an indazole system. This change has a profound effect on the compound's interaction with the CB1 receptor. A direct comparison between **Cumyl-CBMICA** (indole) and Cumyl-CBMINACA (indazole) reveals that the indazole analog is significantly more potent and efficacious.

Cumyl-CBMINACA demonstrates a much higher binding affinity (lower K_i value), greater potency (lower EC_{50} value), and higher efficacy (E_{max}) at the human CB1 receptor compared to **Cumyl-CBMICA**.^{[1][2][3]} This suggests that the indazole core provides a more favorable orientation or interaction within the CB1 receptor binding pocket. This trend is consistent across other pairs of indole- and indazole-based SCRAs, confirming that the substitution of indole with indazole tends to increase in vitro potency.^{[1][2][3]}

The Critical Role of the Pendant Tail

The N-1 substituent, or pendant tail, is a critical pharmacophore for CB1 receptor activation.^{[4][5]} SAR studies on a systematic library of cumyl-indole and cumyl-indazole carboxamides have shown that the size, length, and degree of cyclization of this tail are key determinants of activity.

- Optimal Chain Length: The ideal chain length for the pendant tail for maximal CB1 activation is approximately that of an n-pentyl group.[4][5] For instance, CUMYL-PICA, with its pentyl tail, is one of the most potent compounds in the cumyl-indole series.[1]
- Alicyclic Tails: For SCRAs with cyclic tails, a clear trend is observed: activity decreases as the number of carbon atoms in the cyclic moiety becomes smaller.[4][5] The order of activity is generally cyclohexylmethyl > cyclopentylmethyl > cyclobutylmethyl (as in **CUMYL-CBMICA**) > cyclopropylmethyl.[4][5] The compound CUMYL-CPrMICA, with a cyclopropylmethyl tail, exhibits the lowest CB1 activity in various assays.[4][5] This relationship highlights the importance of the steric bulk and hydrophobic contribution of the tail in optimizing receptor interaction.[4][5]

Quantitative Data

The following tables summarize the quantitative pharmacological data for **Cumyl-CBMICA** and related analogs, illustrating the key SAR principles.

Table 1: Pharmacological Comparison of **Cumyl-CBMICA** and Cumyl-CBMINACA at the Human CB1 Receptor

Compound	Core Structure	Binding Affinity (K _i , nM)	Potency (EC ₅₀ , nM)	Efficacy (E _{max} , % vs. CP55,940)
Cumyl-CBMICA	Indole	29.3[1][2][3]	497[1][2][3]	168%[1][2][3]
Cumyl-CBMINACA	Indazole	1.32[1][2][3]	55.4[1][2][3]	207%[1][2][3]

Table 2: Influence of the Pendant Tail on CB1 Receptor Potency in Cumyl-Indole/Indazole Analogs

Compound	Pendant Tail	Potency (EC ₅₀ , nM)
CUMYL-PINACA	Pentyl	2.55[1]
CUMYL-PICA	Pentyl	5.00[1]
CUMYL-CHMINACA	Cyclohexylmethyl	3.32[1]
CUMYL-CHMICA	Cyclohexylmethyl	13.8[1]
Cumyl-CBMICA	Cyclobutylmethyl	497[1][2]

Experimental Protocols

The SAR data presented are derived from a suite of in vitro pharmacological assays designed to measure different aspects of receptor interaction and signaling.

Competitive Ligand Binding Assay

This assay is used to determine the binding affinity (K_i) of a compound for a specific receptor.

- Principle: The assay measures the ability of an unlabeled test compound (e.g., **Cumyl-CBMICA**) to compete with a radiolabeled ligand for binding to the target receptor.
- Methodology: Cell membranes expressing the human CB1 receptor (hCB1) are incubated with a fixed concentration of a high-affinity radiolabeled cannabinoid agonist and varying concentrations of the test compound.[1][2][3] After reaching equilibrium, the bound and free radioligand are separated, and the radioactivity of the bound fraction is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and converted to the inhibition constant (K_i).

Functional Activation Assays

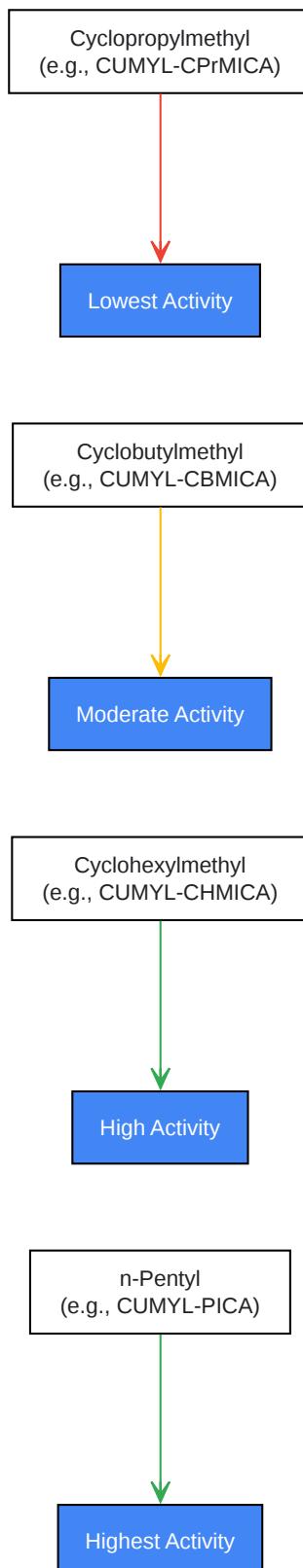
These assays measure the ability of a compound to activate the receptor and initiate a cellular response, providing data on potency (EC₅₀) and efficacy (E_{max}).

- GTPyS Binding Assay: This assay measures the activation of G-proteins coupled to the CB1 receptor.

- Methodology: hCB1-expressing cell membranes are incubated with the test compound and a non-hydrolyzable GTP analog labeled with a radioisotope, [³⁵S]GTPyS.[1][2][3] Agonist binding promotes the exchange of GDP for [³⁵S]GTPyS on the G α subunit. The amount of incorporated radioactivity is proportional to the level of G-protein activation.[1][2][3]
- β -Arrestin2 Recruitment Assay: This assay monitors a G-protein-independent signaling pathway.
 - Methodology: This assay format monitors the recruitment of β -arrestin2 to the activated CB1 receptor.[4][5] This interaction can be measured using various technologies, such as bioluminescence resonance energy transfer (BRET) or enzyme fragment complementation.
- Fluorometric Assay of Membrane Potential: This functional assay measures changes in cell membrane potential upon receptor activation.
 - Methodology: Cells expressing the CB1 receptor are loaded with a voltage-sensitive fluorescent dye. Agonist activation of the CB1 receptor leads to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization, which is detected as a change in fluorescence.[6]

Visualizations

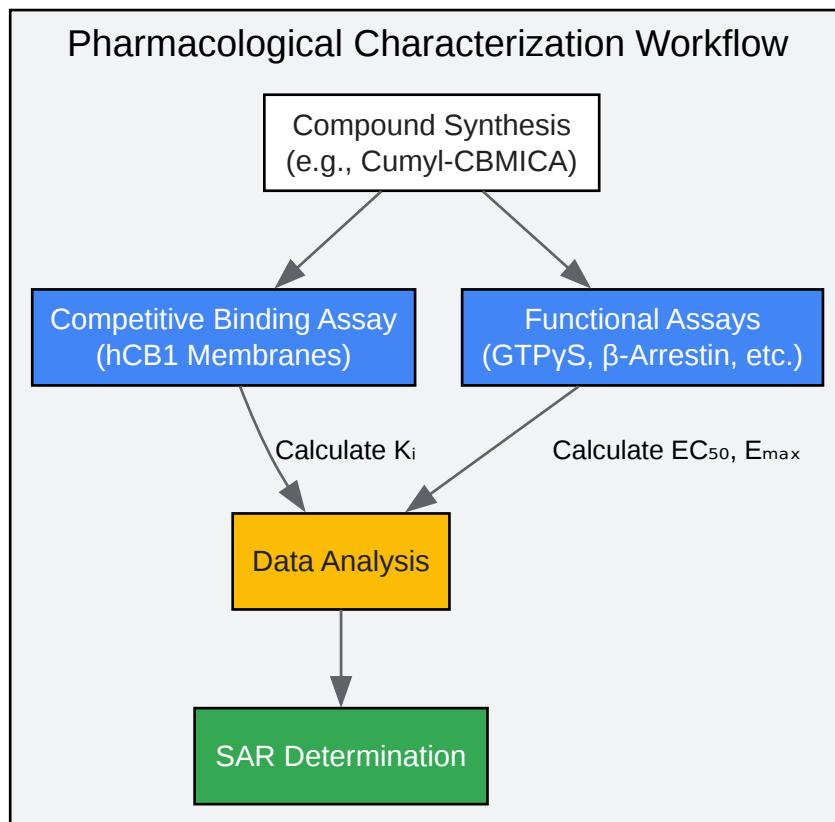
SAR Logic for Pendant Tail Modification



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Caption: SAR logic showing decreasing CB1 activity with smaller N-1 alicyclic pendant tails.

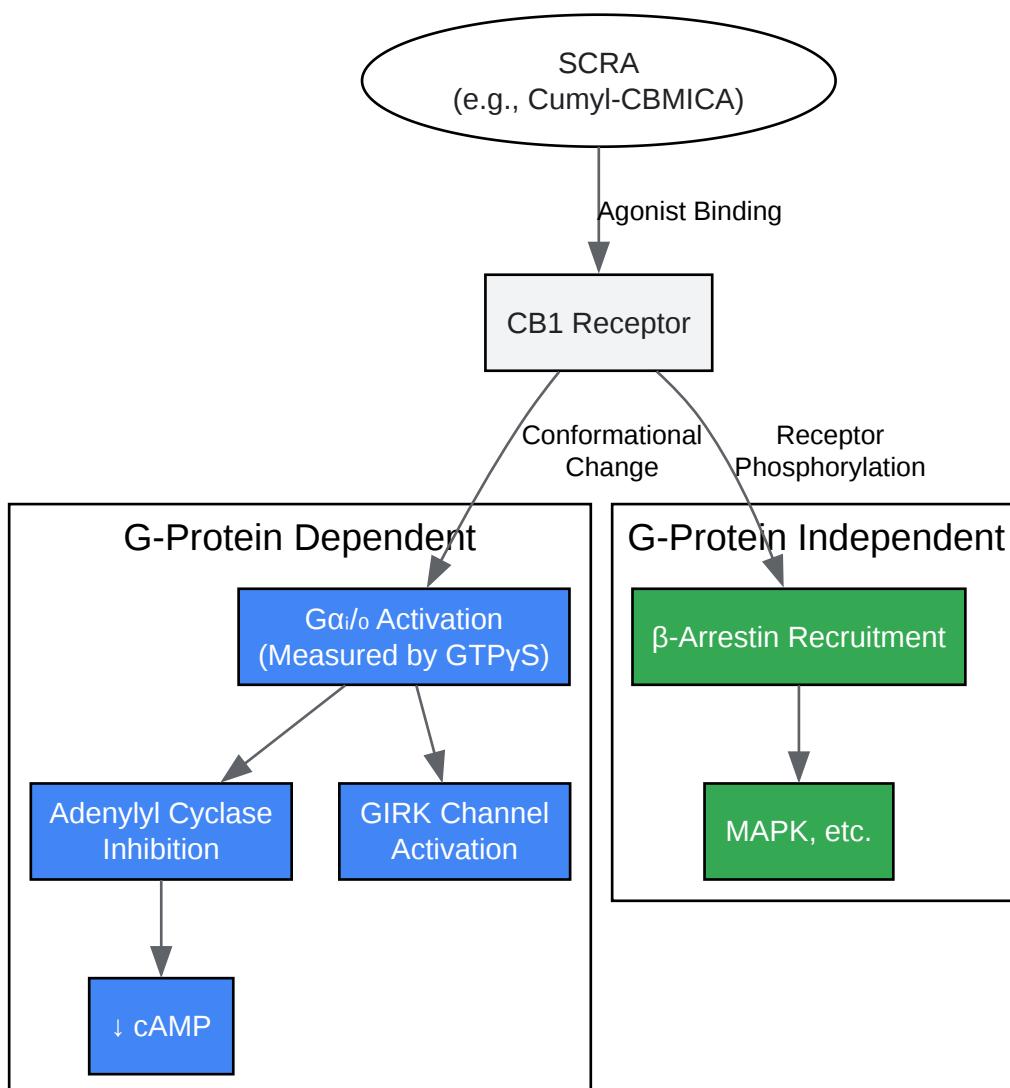
Experimental Workflow for Pharmacological Profiling



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Caption: Workflow for the in vitro pharmacological characterization of novel SCRAs.

Simplified CB1 Receptor Signaling Pathways



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